N-(bicyclo[2.2.1]hept-2-yl)-2-[(4-bromobenzyl)sulfanyl]acetamide
Overview
Description
N-(bicyclo[221]hept-2-yl)-2-[(4-bromobenzyl)sulfanyl]acetamide is a complex organic compound characterized by its bicyclic structure and the presence of a bromobenzyl thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-2-[(4-bromobenzyl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-2-ylamine, which is then reacted with 4-bromobenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is subsequently treated with thioacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-2-yl)-2-[(4-bromobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-(bicyclo[2.2.1]hept-2-yl)-2-[(4-bromobenzyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-2-[(4-bromobenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The bromobenzyl thioacetamide group can interact with cellular thiols, leading to the disruption of cellular processes. These interactions can affect various pathways, including those involved in cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-bicyclo[2.2.1]hept-2-yl-2-[(3-bromobenzyl)thio]acetamide
- N-bicyclo[2.2.1]hept-2-yl-2-[(4-chlorobenzyl)thio]acetamide
- N-bicyclo[2.2.1]hept-2-yl-2-[(4-fluorobenzyl)thio]acetamide
Uniqueness
N-(bicyclo[2.2.1]hept-2-yl)-2-[(4-bromobenzyl)sulfanyl]acetamide is unique due to the presence of the bromine atom in the benzyl group, which can significantly influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-[(4-bromophenyl)methylsulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNOS/c17-14-5-2-11(3-6-14)9-20-10-16(19)18-15-8-12-1-4-13(15)7-12/h2-3,5-6,12-13,15H,1,4,7-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFCCAYNRJDUOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CSCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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